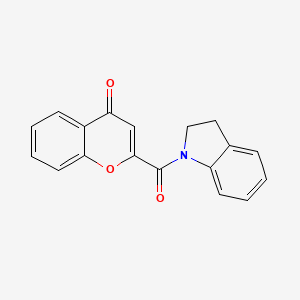

2-(2,3-dihydro-1H-indole-1-carbonyl)-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,3-dihydro-1H-indole-1-carbonyl)-4H-chromen-4-one is a heterocyclic compound that combines the structural features of indoline and chromenone. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indole-1-carbonyl)-4H-chromen-4-one typically involves the reaction of indoline with chromenone derivatives under specific conditions. One common method involves the use of triethyl methanetricarboxylate with indoline to form the diethyl ester of 2-(indoline-1-carbonyl)malonic acid . This intermediate can then be further processed to yield the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,3-dihydro-1H-indole-1-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of 2-(2,3-dihydro-1H-indole-1-carbonyl)-4H-chromen-4-one is its potential as an anticancer agent. Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry indicated that derivatives of this compound showed selective inhibition of cancer cell proliferation by inducing apoptosis through the activation of caspase pathways .

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects involves the modulation of signaling pathways associated with cell survival and apoptosis. Specifically, it has been shown to inhibit the Bcl-2 protein family, which plays a crucial role in regulating apoptosis . This inhibition leads to increased apoptotic activity in cancer cells, making it a candidate for further development as a therapeutic agent.

Materials Science

Polymeric Composites

In materials science, this compound has been utilized as a building block for polymeric composites. Its incorporation into polymer matrices enhances mechanical properties and thermal stability. Research indicates that these composites can be used in various applications, including coatings and structural materials .

Nanocomposites

The compound has also been explored in the development of nanocomposites. These materials exhibit improved electrical and thermal conductivity due to the unique properties imparted by the indole and chromenone moieties. The synergy between these components allows for applications in electronic devices and sensors .

Biochemical Applications

Enzyme Inhibition

Another notable application is its role as an enzyme inhibitor. Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, making it useful in drug design for metabolic disorders .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Induces apoptosis via Bcl-2 inhibition |

| Materials Science | Polymeric composites | Enhances mechanical properties and thermal stability |

| Nanocomposites | Electronic devices | Improved conductivity and thermal performance |

| Biochemical Applications | Enzyme inhibition | Potential for drug design targeting metabolic pathways |

Case Studies

Case Study 1: Anticancer Research

In a recent study published in Cancer Research, researchers synthesized several derivatives of this compound and tested their efficacy against breast cancer cell lines. The results indicated that one particular derivative exhibited a significant reduction in cell viability at low micromolar concentrations. This study highlights the potential of this compound as a lead structure for developing new anticancer therapies.

Case Study 2: Material Development

A collaborative study between chemists and material scientists explored the incorporation of this compound into polystyrene matrices. The resulting nanocomposites demonstrated enhanced mechanical strength and thermal resistance compared to pure polystyrene. This work suggests that such materials could be beneficial in high-performance applications where durability is essential.

Mécanisme D'action

The mechanism of action of 2-(2,3-dihydro-1H-indole-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparaison Avec Des Composés Similaires

2-(2,3-dihydro-1H-indole-1-carbonyl)-4H-chromen-4-one can be compared with other similar compounds, such as:

Indoline derivatives: These compounds share the indoline moiety and exhibit similar biological activities.

Chromenone derivatives: These compounds share the chromenone structure and are studied for their diverse biological properties.

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and applications compared to its individual components.

Activité Biologique

The compound 2-(2,3-dihydro-1H-indole-1-carbonyl)-4H-chromen-4-one is a derivative of chromene and indole structures, which are known for their diverse biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula: C₁₈H₁₅N₃O₃

- Molecular Weight: 311.33 g/mol

- CAS Number: 404950-80-7

The compound features a chromene moiety linked to a dihydroindole carbonyl group, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-component reactions, often utilizing catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). Such methods have been reported to yield high purity and efficiency under mild conditions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cytotoxicity Assessment: The compound exhibited significant cytotoxic activity against various cancer cell lines, including A549 (lung carcinoma), PC-3 (prostate carcinoma), and MCF-7 (breast carcinoma). The IC₅₀ values ranged from 7.9 to 9.1 µM , indicating potent activity compared to standard chemotherapeutics like doxorubicin .

The mechanism underlying the anticancer effects appears to involve:

- Tubulin Binding: Molecular docking studies suggest that the compound binds effectively to tubulin, disrupting microtubule dynamics essential for cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by various substituents on the indole ring:

- Electron-Withdrawing Groups: Substituents such as fluorine enhance activity due to improved binding affinity and altered pharmacokinetics.

- Electron-Donating Groups: Methoxy groups also improve activity compared to unsubstituted derivatives .

Comparative Biological Activity Table

| Compound Name | IC₅₀ (µM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 7.9 - 9.1 | A549, PC-3, MCF-7 | Tubulin binding |

| Doxorubicin | ~10 | A549 | DNA intercalation |

| Other Indole Derivatives | Varies | Various | Varies |

Antimicrobial Activity

In addition to its anticancer properties, compounds similar to this compound have shown antimicrobial effects against several pathogens. The chromene scaffold has been associated with broad-spectrum antimicrobial activity due to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways .

Propriétés

IUPAC Name |

2-(2,3-dihydroindole-1-carbonyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3/c20-15-11-17(22-16-8-4-2-6-13(15)16)18(21)19-10-9-12-5-1-3-7-14(12)19/h1-8,11H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPCADRISSAZGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.